molecular formula C16H19N3O6S B601265 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)- CAS No. 147103-96-6

2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-

Cat. No. B601265
M. Wt: 381.41
InChI Key:
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Description

an impurity of Cefadroxil

Scientific Research Applications

Intramolecular Cyclizations in Chemical Synthesis

Studies have shown the potential of 2H-1,4-thiazines in intramolecular cyclizations, a critical process in chemical synthesis. For instance, research on dihydro-1,4-thiazines demonstrated their ability to undergo cyclizations to form various bicyclic structures, showcasing their importance in synthetic chemistry (Kitchin & Stoodley, 1973).

Role in Synthesizing New Chemical Entities

The compound's structure has been utilized in creating new chemical entities. One study focused on the synthesis of new derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, demonstrating the compound's role in the development of novel molecules with potential applications in various fields of chemistry (Velikorodov et al., 2019).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, 2H-1,4-thiazines have been used to synthesize diverse structures, such as dihydro-4H-1,3,5-dithiazines and related compounds. This showcases the compound's versatility and importance in creating various heterocyclic frameworks, which are crucial in medicinal chemistry and material science (Howes et al., 1980).

Enzymatic Synthesis in Pharmacology

The compound's structure has been significant in enzymatic synthesis processes, particularly in pharmacology. For example, the synthesis of amoxicilloic acids, which are key in the hydrolytic cleavage of semisynthetic penicillins like amoxicillin, showcases its role in drug metabolism studies (Vorona et al., 2009).

Interaction Studies with Metal Ions

The interaction of compounds containing the 2H-1,4-thiazine structure with metal ions has been a subject of research, particularly in understanding the binding mechanisms of drugs like ampicillin and amoxicillin with metal ions, which is crucial in bioinorganic chemistry and pharmacology (Cardiano et al., 2017).

properties

IUPAC Name

(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-7-6-26-14(19-11(7)15(22)23)12(16(24)25)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,7,10,12,14,20H,6,17H2,1H3,(H,18,21)(H,22,23)(H,24,25)/t7?,10-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGNURHBTCABDM-FBTHNIEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163595
Record name 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-

CAS RN

147103-96-6
Record name 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Reactant of Route 2
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Reactant of Route 3
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Reactant of Route 4
Reactant of Route 4
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Reactant of Route 5
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-
Reactant of Route 6
2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, (2R,5RS)-

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